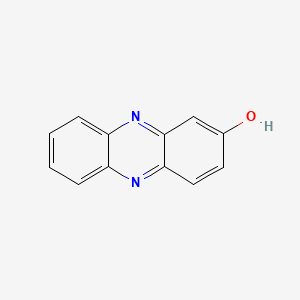

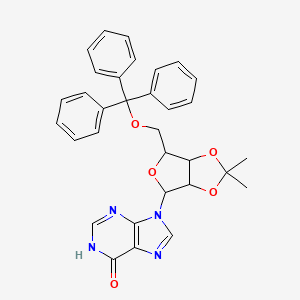

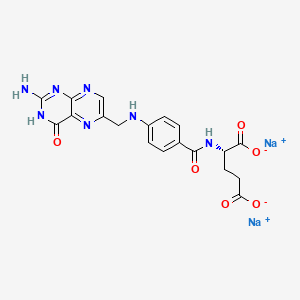

![molecular formula C42H71N5O11 B1496553 N-[(E,2S,3R)-3-羟基-1-[(2R,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基十八碳-4-烯-2-基]-12-[(4-硝基-2,1,3-苯并恶二唑-7-基)氨基]十二酰胺 CAS No. 474942-98-8](/img/structure/B1496553.png)

N-[(E,2S,3R)-3-羟基-1-[(2R,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基十八碳-4-烯-2-基]-12-[(4-硝基-2,1,3-苯并恶二唑-7-基)氨基]十二酰胺

描述

C12 NBD galactosylceramide is a biologically active derivative of galactosylceramide that is tagged with a fluorescent C12 nitrobenzoxadiazole (C12 NBD) group. C12 NBD galactosylceramide has been used as an internal standard to detect products of C12 NBD ceramide glycosylation.

C12-NBD Galactosyl Ceramide is a fluorescent derivative of biologically active compound galactosyl ceramide. NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) is a fluorophore. Galactosyl ceramide (Galactocerebroside) is a glycosphingolipid that is synthesized in the lumen of the endoplasmic reticulum.

Galactosyl Ceramide is a glycosphingolipid, predominantly present in myelin sheath.

科学研究应用

Biomedical Applications

C12 NBD Galactosylceramide has proven to be of interest in biomedicine for its immunostimulatory capabilities . It’s a biologically active derivative of galactosylceramide .

Enzyme Activity Research

This compound has been used as an internal standard to detect products of C12 NBD ceramide glycosylation . It’s used in the research of enzyme activity .

Fluorescence Research

The compound is tagged with a fluorescent C12 nitrobenzoxadiazole (C12 NBD) group , making it useful for fluorescence research .

Lipid Biochemistry

C12 NBD Galactosylceramide is a sphingolipid , and thus, it’s used in the research area of lipid biochemistry .

Glycolipid Synthesis

The compound is involved in the synthesis of glycolipids. Specifically, it’s used in the characterization of a glycolipid synthase producing α-galactosylceramide in Bacteroides fragilis .

Imaging Research

Due to its fluorescent properties, C12 NBD Galactosylceramide can be used for imaging research .

作用机制

Target of Action

C12 NBD Galactosylceramide is a biologically active derivative of galactosylceramide It’s known that galactosylceramides play a key role in the maintenance of proper structure and stability of myelin and differentiation of oligodendrocytes .

Mode of Action

The compound interacts with its targets by incorporating the labeled galactose into galactosylceramide, which is then converted to psychosine by acid ceramidase . This process involves incubation with purified acid ceramidase in a reaction containing citrate phosphate buffer, NaCl, bovine serum albumin (BSA), and IGEPAL CA630 .

Biochemical Pathways

The affected biochemical pathway involves the conversion of galactosylceramide to psychosine by acid ceramidase . This process is significant as it allows for the monitoring of the release of NBD-fatty acid, providing insight into the efficiency of acid ceramidase substrates .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and soluble in a chloroform:methanol (2:1) solution .

Result of Action

The molecular and cellular effects of C12 NBD Galactosylceramide’s action involve the formation of psychosine from galactosylceramide . This process is monitored by the release of NBD-fatty acid on an Acquity UPLC .

Action Environment

The action of C12 NBD Galactosylceramide is influenced by environmental factors such as temperature and pH. The maximum activity of the compound was found at a pH of 7.3 and around 30–35 °C . Furthermore, the reaction occurs when the ceramide lipid acceptor is solubilized with BSA .

属性

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71N5O11/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(49)32(30-56-42-41(53)40(52)39(51)35(29-48)57-42)44-36(50)25-22-19-16-13-11-14-17-20-23-28-43-31-26-27-33(47(54)55)38-37(31)45-58-46-38/h21,24,26-27,32,34-35,39-43,48-49,51-53H,2-20,22-23,25,28-30H2,1H3,(H,44,50)/b24-21+/t32-,34+,35+,39-,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDSLZRKFZYMMN-VKVPAIOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

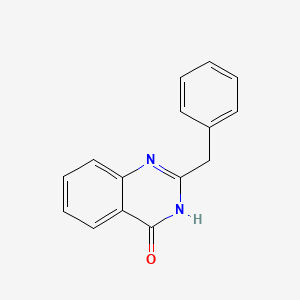

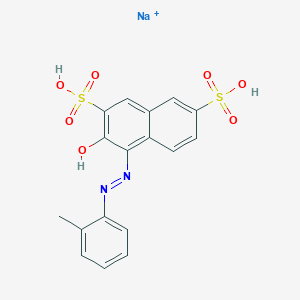

![Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-](/img/structure/B1496478.png)

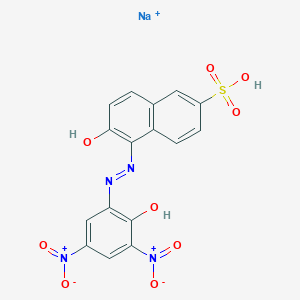

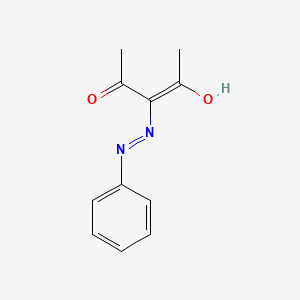

![4-Amino-6-[(4-nitrophenyl)hydrazinylidene]-5-oxo-3-[(4-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1496484.png)

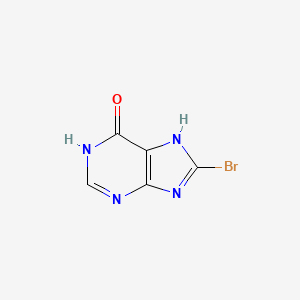

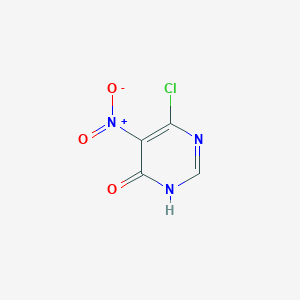

![Pyrido[3,4-d]pyrimidin-4(3H)-one, 5-methoxy-](/img/structure/B1496494.png)

methanone oxime](/img/structure/B1496499.png)